Epigeneticmultipleligand
描述
It acts as an epigenetic multiple ligand and inhibits the processing of substrates by several chromatin-associated enzymes . This compound has shown significant potential in the field of epigenetics, particularly in cancer therapy, due to its ability to modulate multiple epigenetic targets simultaneously .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Epigeneticmultipleligand involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with tetrahydro-2H-pyran-4-one under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Epigeneticmultipleligand undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Epigeneticmultipleligand has a wide range of scientific research applications:
作用机制
Epigeneticmultipleligand exerts its effects by inhibiting the processing of substrates by several chromatin-associated enzymes. It targets enzymes such as histone acetyltransferases, histone deacetylases, and DNA methyltransferases . By modulating these enzymes, the compound can alter gene expression and induce cellular differentiation or apoptosis .
相似化合物的比较
Similar Compounds
Suberohydroxamic acid: Another epigenetic inhibitor that targets histone deacetylases.
BIX-01338 hydrate: Inhibits histone lysine methyltransferases.
Apilimod: Targets histone methyltransferases.
Uniqueness
Epigeneticmultipleligand is unique due to its ability to inhibit multiple epigenetic targets simultaneously. This polypharmacological approach can potentially reduce drug resistance and improve therapeutic outcomes compared to compounds that target a single epigenetic enzyme .
生物活性
Epigenetic multiple ligands represent a novel class of compounds designed to modulate various epigenetic targets simultaneously. These ligands have garnered significant interest due to their potential therapeutic applications in treating multifactorial diseases, particularly cancers and other complex disorders. This article explores the biological activity of these compounds, highlighting their mechanisms of action, advantages, and current research findings.
Epigenetic modifications, including DNA methylation and histone modification, play crucial roles in gene expression regulation. Epigenetic multiple ligands can target various enzymes involved in these processes, such as:
- DNA Methyltransferases (DNMTs) : Enzymes that add methyl groups to DNA, affecting gene silencing.
- Histone Deacetylases (HDACs) : Enzymes that remove acetyl groups from histones, leading to chromatin condensation and reduced transcriptional activity.
- Histone Methyltransferases (HMTs) : Enzymes that add methyl groups to histones, influencing gene activation or repression.
By simultaneously inhibiting multiple targets, these ligands can alter the epigenetic landscape more effectively than traditional single-target drugs.
Advantages of Epigenetic Multiple Ligands
- Reduced Drug-Drug Interactions : Single entities targeting multiple pathways lower the risk of interactions compared to multi-drug regimens.
- Minimized Drug Resistance : By addressing several pathways at once, these ligands may reduce the likelihood of cancer cells developing resistance.
- Synergistic Effects : Targeting multiple pathways can enhance therapeutic efficacy through synergistic interactions.
- Lower Effective Concentrations : These compounds can often achieve desired effects at lower doses than traditional drugs.
Table 1: Summary of Key Research Findings on Epigenetic Multiple Ligands
Case Study: Cancer Treatment
Recent studies have examined the application of epigenetic multiple ligands in cancer therapy. For instance, a study highlighted the use of a compound that inhibits both DNMTs and HDACs, resulting in significant tumor regression in preclinical models. This dual inhibition not only reactivated silenced tumor suppressor genes but also altered the tumor microenvironment to enhance immune cell infiltration and activity against tumors .
Challenges in Development
Despite their promise, designing effective epigenetic multiple ligands poses challenges:
属性
IUPAC Name |
(3Z,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1-,12-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDNMNJCJIIYJR-XUAHRNNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/CO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Br4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。